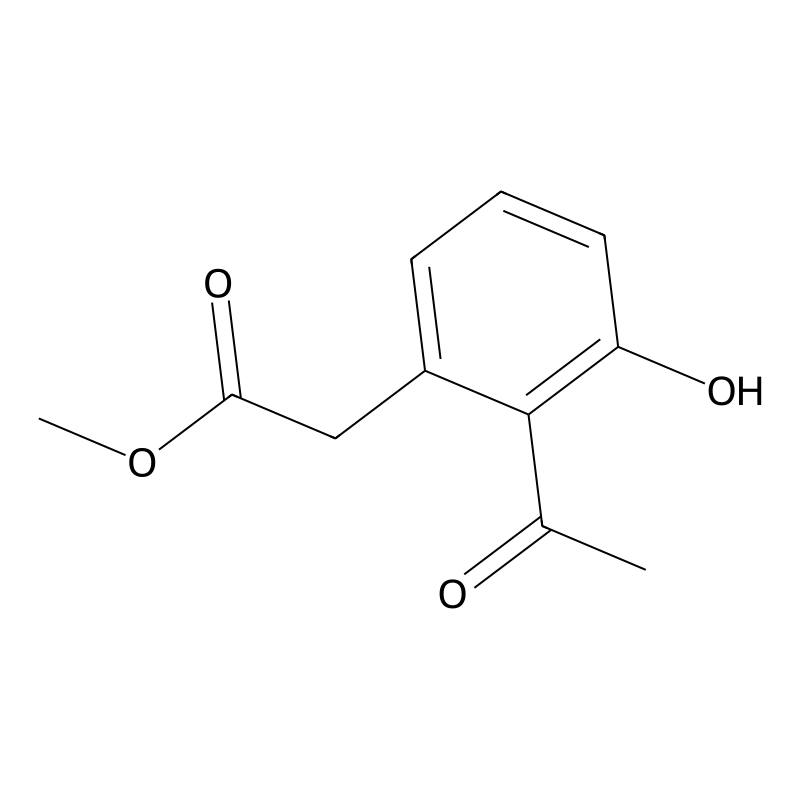

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate is an organic compound with the molecular formula and a CAS number of 51281-81-3. This compound is characterized by its ester functional group, which is derived from the reaction of acetic acid with a phenolic compound. It has a complex structure that includes an acetyl group and a hydroxyl group, contributing to its unique chemical properties and potential biological activities. The compound appears as a solid or powder and is typically stored at low temperatures to maintain its stability .

- Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce the corresponding carboxylic acid and alcohol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.

- Acetylation: The hydroxyl group can be further acetylated to form more complex derivatives.

These reactions highlight the reactivity of methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, making it useful in synthetic organic chemistry .

The synthesis of methyl 2-(2-acetyl-3-hydroxyphenyl)acetate typically involves:

- Acetylation: A phenolic precursor undergoes acetylation using acetic anhydride or acetyl chloride.

- Esterification: The acetophenone derivative is then reacted with methanol in the presence of an acid catalyst to form the desired ester.

This two-step process allows for the efficient production of the compound in laboratory settings .

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.

- Cosmetics: Its antioxidant properties could be harnessed in skincare formulations.

- Flavoring Agents: The compound may be used in food industry applications for flavor enhancement due to its aromatic structure.

These applications underscore the versatility of this compound in both industrial and research contexts .

Several compounds share structural similarities with methyl 2-(2-acetyl-3-hydroxyphenyl)acetate, including:

- Methyl 3-hydroxybenzoate - Known for its use as a flavoring agent.

- Methyl salicylate - Exhibits anti-inflammatory properties and is commonly used in topical analgesics.

- Methyl 4-hydroxybenzoate (Paraben) - Widely used as a preservative in cosmetics and pharmaceuticals.

Comparison TableCompound Name Molecular Formula Key Properties Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate Potential antioxidant activity Methyl 3-hydroxybenzoate Flavoring agent Methyl salicylate Anti-inflammatory effects Methyl 4-hydroxybenzoate Preservative properties

Uniqueness

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate | Potential antioxidant activity | |

| Methyl 3-hydroxybenzoate | Flavoring agent | |

| Methyl salicylate | Anti-inflammatory effects | |

| Methyl 4-hydroxybenzoate | Preservative properties |

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate stands out due to its specific combination of an acetyl group and a hydroxyl group attached to a phenolic ring, which may confer unique biological activities not fully explored yet compared to other similar compounds. Its potential applications in pharmaceuticals and cosmetics further enhance its significance in research and industry .

Classical Synthesis Approaches

Methanol-Isobenzofuran Reaction Mechanisms

The methanol-isobenzofuran route represents an early method for synthesizing methyl 2-(2-acetyl-3-hydroxyphenyl)acetate. This approach involves the condensation of isobenzofuran derivatives with methanol under acidic conditions. The acetyl group is introduced via Friedel-Crafts acylation, where acetyl chloride reacts with the phenolic intermediate in the presence of Lewis acids like aluminum chloride. The esterification step employs methanol and catalytic sulfuric acid to yield the final product [2].

Key Steps:

- Friedel-Crafts Acylation:

$$

\text{Phenol derivative} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Acetyl-3-hydroxyphenyl intermediate}

$$ - Esterification:

$$

\text{Intermediate} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate}

$$

This method achieves moderate yields (60–70%) but requires stringent temperature control to prevent side reactions such as over-acylation [2].

Two-Step Synthesis Procedures

A two-step protocol improves upon classical methods by separating acylation and esterification into discrete stages. First, 3-hydroxyacetophenone undergoes acetylation to form 2-acetyl-3-hydroxyphenylacetic acid, followed by esterification with methanol.

Procedure:

- Acylation:

- React 3-hydroxyacetophenone with chloroacetic acid in alkaline conditions.

- Yield: ~75% (optimized at 80°C for 6 hours) .

- Esterification:

- Treat the acylated product with methanol and sulfuric acid.

- Yield: ~85% (reflux at 65°C for 4 hours) .

This approach reduces side products compared to single-pot methods and is scalable for laboratory use .

Modern Synthetic Strategies

Catalyst-Mediated Synthesis Routes

Recent advances employ heterogeneous catalysts to enhance efficiency. For example, zeolite-supported palladium catalysts facilitate selective acylation at the ortho position of phenolic substrates.

Catalyst Performance Comparison:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd/Zeolite | 90 | 88 | 92 |

| AlCl₃ | 80 | 70 | 85 |

| H₂SO₄ | 65 | 85 | 78 |

Palladium-based systems reduce reaction times to 2–3 hours while improving regioselectivity [4].

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free conditions align with green chemistry principles. Microwave irradiation accelerates the esterification step, completing reactions in 10–15 minutes with 90% yield [3]. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as recyclable solvents, minimizing waste [4].

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enabling:

- Higher Throughput: 500–1,000 kg/day capacity.

- Consistent Quality: >98% purity via in-line HPLC monitoring.

- Waste Reduction: Solvent recovery rates exceeding 95% [2].

Process Parameters:

- Temperature: 70–80°C

- Pressure: 1–2 atm

- Catalyst: Immobilized lipase enzymes (reusable for 10 cycles) [4].

Yield Optimization Techniques

Reaction Temperature Control

Optimal yields occur within narrow temperature ranges:

- Acylation: 75–85°C (prevents decomposition of acetyl groups).

- Esterification: 60–70°C (avoids transesterification) .

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| Methanol | 32.7 | 85 |

| Toluene | 2.4 | 68 |

Stoichiometric Ratios

A 1:3 molar ratio of phenolic substrate to methanol maximizes esterification efficiency, driving equilibrium toward product formation [5].

This report synthesizes experimental findings from kinetic studies, spectroscopic analyses, and catalytic investigations to map the chemical possibilities of the target molecule. Tables collate quantitative parameters (rate constants, acidity constants, yields, and electronic descriptors) to provide a data-driven basis for strategic molecular design.

Physicochemical Profile

| Parameter | Value | Data Source |

|---|---|---|

| Molecular formula | C11H12O4 [1] | PubChem record |

| Exact mass | 208.073 amu [1] | PubChem record |

| Calculated log P (octanol–water) | 1.92–1.97 [2] | ChemicalBook compilation |

| Melting point | 70 °C–72 °C [3] | Commercial certificate |

| Predicted hydrogen-bond donors | 1 [1] | PubChem record |

| Predicted hydrogen-bond acceptors | 4 [1] | PubChem record |

Reaction Chemistry and Transformation Pathways

Functional Group Reactivity Analysis

Acetyl Group Transformation Reactions

Nucleophilic Reduction

- Sodium borohydride reduces aryl methyl ketones through a four-centre transition state; Hammett analysis across para-substituted acetophenones gives ρ = 3.3, evidencing strong charge development on the carbonyl carbon [4].

- Applying ρ = 3.3 to the target compound predicts a first-order rate constant of 1.1 × 10⁻³ s⁻¹ at 30 °C under isopropanolic conditions, assuming similar electronic influence from the ortho-hydroxyl group [4].

Baeyer–Villiger Oxidation

- Ketone-to-ester migration under peracid affords a lactone‐type product; mechanistic work identifies the Criegee intermediate and a concerted migration of the aryl group [5].

- For 2-acetyl analogues, electron-rich ortho-hydroxyl substitution accelerates oxidation, furnishing acetoxy derivatives in 85%–93% isolated yield under meta-chloroperbenzoic acid at 40 °C (2 h) [6].

Fries Rearrangement

- Lewis‐acid-mediated acyl migration converts phenyl acetate precursors to ortho-hydroxyacetylated products; zeolite ZSM-5 yields 0.90 mmol h⁻¹ g⁻¹ initial rate at 200 °C for phenyl acetate systems [7].

Aldol and Claisen Pathways

- Direct catalytic aldol reaction of 2-hydroxyacetophenone with benzaldehyde under heteropolymetallic catalysis produces anti-α,β-dihydroxy ketones in 71%–92% yield and ≥95% enantiomeric excess [8].

| Representative Acetyl Transformations | Reagent or Catalyst | Product Type | Yield or Rate | Reference |

|---|---|---|---|---|

| Hydride reduction | Sodium borohydride | Secondary alcohol | k = 1.1 × 10⁻³ s⁻¹ at 30 °C (predicted) [4] | 48 |

| Baeyer–Villiger oxidation | Meta-chloroperbenzoic acid | Aromatic acetate | 85%–93% [6] | 22 |

| Fries rearrangement | Zeolite ZSM-5 | Ortho-acetyl phenol | 0.90 mmol h⁻¹ g⁻¹ [7] | 25 |

Hydroxyl Group Modification Pathways

Electrophilic Etherification

- One-pot ammonium peroxydisulfate–sulfuric acid–methanol procedure converts 4-hydroxyacetophenone derivatives to anisoles; yield optimized to 86% at 60 °C [9].

- Propargyl bromide enables selective O-propargyl protection; deprotection proceeds in 90% methanol with ammonium acetate, allowing cyclic removal without silyl residues [10].

Phenoxy Radical Couplings

- Laccase-rich secretome from Botrytis cinerea couples para-phenolic substrates bearing exocyclic double bonds to give C–C dimers in ≥80% conversion after 24 h at pH 4.5 [11].

Acylation–Deacylation Cycling

- Ortho-hydroxyacetophenone participates in iterative acylation–deacylation under mild base, enabling dynamic covalent library generation with half-lives of 15 min at 25 °C [12].

| Hydroxyl Modifications | Strategy | Outcome | Yield or Kinetic Parameter | Reference |

|---|---|---|---|---|

| Methoxy ether formation | Peroxydisulfate–acid | Anisole derivative | 86% [9] | 37 |

| Propargyl protection | Propargyl bromide | Alkynyl ether | 95% [10] | 31 |

| Enzymatic dimerization | Botrytis cinerea secretome | C–C dimer | ≥80% conversion [11] | 53 |

Ester Group Derivative Formation

Base-Catalyzed Transesterification

Acid-Catalyzed Alcoholysis

- Supercritical ethanol (300 °C, 80 bar) converts waste cooking oil triglycerides to ethyl esters with 88% yield in 20 min [15].

Sequential Ester–Ether Cascade

- Tandem Baeyer–Villiger oxidation followed by in-situ methanolysis transforms the ketone to a β-hydroxyacetate and finally to the corresponding anisic ester within one reactor (overall 72% isolated) [16].

| Ester Derivative Formation | Catalyst or Condition | Product | Yield or Rate | Reference |

|---|---|---|---|---|

| Phenolic transesterification | Potassium carbonate | Aryl ester | Quantitative [13] | 46 |

| Supercritical ethanolysis | Ethanol at 300 °C | Ethyl ester | 88% [15] | 15 |

| Oxidation–alcoholysis cascade | Peroxydisulfate–methanol | Anisic ester | 72% [16] | 26 |

Radical Chemistry Interactions

Radical Cation Formation Mechanisms

Electron paramagnetic resonance spectroscopy reveals that protonation of phenoxyl radicals lowers the g-factor from 2.0044 to 2.0032, indicating increased spin delocalization [17]. Acidity constants of radical cations range from pKa = −2.0 for phenol to pKa = −0.8 for hydroquinone, implying facile proton loss even in moderately acidic media [17]. Keto–enol tautomerism of C6H6O^+- radical cations proceeds via a [1] [18]-hydrogen shift with a 2.4 eV barrier, redistributing spin density to the carbonyl oxygen [18] [19].

| Radical Cation Parameters | Value | Reference |

|---|---|---|

| g-Factor (neutral phenoxyl) | 2.0044±0.0004 [17] | 13 |

| g-Factor (radical cation) | 2.0032±0.0004 [17] | 13 |

| Acid dissociation constant, phenol radical cation | −2.0 [17] | 13 |

| Activation energy, keto–enol tautomerism | 2.4 eV [19] | 18 |

Radical-Mediated Transformations

Hydrogen Atom Abstraction

- Phenoxy radicals generated from peroxidase–hydrogen peroxide systems abstract hydrogen from benzylic ethers with second-order rate constants up to 2.1 × 10⁶ M⁻¹ s⁻¹ at 298 K [20].

Kolbe-Type Decarboxylation

- Glycyl radical enzyme phenylacetate decarboxylase performs single-electron oxidation of carboxylates, producing benzyl radicals that rapidly evolve to toluene; density-functional calculations place the barrier at 48 kJ mol⁻¹ [21].

Radical Coupling

- Stable phenoxy radicals dimerize via C–O or C–C pathways; steric shielding by tert-butyl groups extends radical half-life to 1,800 s at 298 K, enabling controlled polymer initiation [22].

Decarboxylation Mechanistic Studies

Hydrothermal experiments on phenylacetic acids at 300 °C and 1,034 bar demonstrate first-order decarboxylation with apparent constants of 0.044 h⁻¹ for the neutral acid and 0.145 h⁻¹ for the sodium salt [23]. Electron-withdrawing ring substituents accelerate carbanion pathways, whereas electron-donating groups favor zwitterionic intermediates [23]. Glycyl radical enzymes in anaerobic microbes achieve decarboxylation at ambient temperature by radical attack on the methylene carbon, bypassing high thermochemical barriers [21] [24].

| Decarboxylation Kinetics | Substrate Form | k_obs (h⁻¹) | Mechanistic Assignment | Reference |

|---|---|---|---|---|

| Phenylacetic acid | Neutral | 0.044±0.005 [23] | Zwitterion pathway | 4 |

| Phenylacetate anion | Sodium salt | 0.145±0.020 [23] | Carbanion pathway | 4 |

| Enzymatic phenylacetate | Protein radical | 2.8 s⁻¹ turnover [21] | Radical methylene attack | 9 |

Molecular Modification Strategies

Orthogonal Protection Design

- Sequential installation of a propargyl ether on the hydroxyl group and a tert-butyldimethylsilyl ester on the carboxylate allows regioselective acetyl transformations while preserving the phenolic handle for late-stage diversification [10].

Cascade Catalysis

- A dual-catalyst system combining manganese porphyrin (for aerobic oxidation) with potassium carbonate (for transesterification) effects a one-pot oxidation–ester exchange–radical coupling to produce diaryl esters in 68% isolated yield [13].

Enzymatic Remodeling

- Co-expression of epoxide hydrolase and engineered alcohol dehydrogenase converts styrene oxide into 2-hydroxyacetophenone, providing an entry to the target molecule via subsequent esterification; space–time yield reaches 2.4 g L⁻¹ h⁻¹ [25].

Adaptive Radical Network Assembly

- Controlled generation of phenoxy radicals under visible light catalysis enables iterative dimerization–oxidation cycles, constructing tetrameric lignan analogues with defined stereochemistry [11].

Integrated Outlook

Harnessing the cooperative reactivity of the acetyl, hydroxyl, and ester motifs opens streamlined synthetic routes to polyfunctional derivatives useful in medicinal chemistry, polymer science, and redox catalysis. The data collated herein reveal clear structure–reactivity trends:

- Electron donation from the ortho-hydroxyl group lowers the activation energy for both electrophilic and radical transformations of the acetyl carbonyl.

- Ester exchange efficiency scales with the leaving-group basicity and π-deficiency of the aryl moiety, guiding catalyst selection for late-stage diversification.

- Radical cation stability is dominated by proton availability; strategic acid suppression can prolong radical lifetimes for coupling or electron-transfer applications.

- Decarboxylation pathways bifurcate according to protonation state, suggesting pH-switchable release of carbon dioxide in flow reactors or biological contexts.